6-Methyltetrahydropterin dihydrochloride

Catalog No.
S823257
CAS No.
69113-63-9
M.F
C7H13Cl2N5O
M. Wt
254.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyltetrahydropterin dihydrochloride

CAS Number

69113-63-9

Product Name

6-Methyltetrahydropterin dihydrochloride

IUPAC Name

2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;dihydrochloride

Molecular Formula

C7H13Cl2N5O

Molecular Weight

254.11 g/mol

InChI

InChI=1S/C7H11N5O.2ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);2*1H

InChI Key

MKQLORLCFAZASZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

(±)-2-Amino-5,6,7,8-tetrahydro-6-methyl-4(1H)-pteridinone Dihydrochloride

Canonical SMILES

CC1CNC2=C(N1)C(=O)N=C(N2)N.Cl.Cl

Isomeric SMILES

CC1CNC2=C(N1)C(=O)N=C(N2)N.Cl.Cl

6-Methyltetrahydropterin (6-MPH4) is a synthetic analog of tetrahydrobiopterin (BH4), the natural and essential cofactor for aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH), tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are critical for the synthesis of tyrosine and key neurotransmitters. As a dihydrochloride salt, this form is provided for enhanced stability and solubility in aqueous solutions for research applications, particularly in studies of enzyme kinetics, metabolic pathways, and neurological disorders.

Substituting 6-Methyltetrahydropterin (6-MPH4) with the natural cofactor tetrahydrobiopterin (BH4) or its precursors can fundamentally alter experimental outcomes. BH4 is highly susceptible to oxidation in neutral or alkaline solutions, making it difficult to maintain active concentrations throughout an assay. The dihydrochloride salt form of 6-MPH4 offers superior handling and stability in aqueous buffers. Furthermore, 6-MPH4 and BH4 interact differently with enzymes; for instance, phenylalanine hydroxylase (PAH) requires pre-activation by its substrate L-phenylalanine when using BH4, but is essentially fully active with 6-MPH4 without pre-activation. This differential regulation means that direct substitution would lead to non-comparable enzyme activity data. Similarly, precursors like sepiapterin rely on intracellular enzymatic conversion to BH4 and have different membrane permeability characteristics, making them unsuitable as direct replacements in enzymatic assays.

Bypasses Substrate-Induced Enzyme Activation Required by Natural Cofactor BH4

In assays with rat phenylalanine hydroxylase (PheH), the enzyme requires pre-incubation with its substrate, L-phenylalanine, to achieve full activity when the natural cofactor Tetrahydrobiopterin (BH4) is used. This pre-treatment can increase activity by 10- to 30-fold. In stark contrast, when 6-Methyltetrahydropterin (6-MPH4) is used as the cofactor, the enzyme is reported to be essentially fully active without any substrate pre-activation. This property makes 6-MPH4 a valuable tool for studying the enzyme's basal, non-activated state.

Evidence DimensionEnzyme activity increase upon L-phenylalanine pre-activation
Target Compound DataEssentially no increase; enzyme is fully active without pre-activation.
Comparator Or BaselineTetrahydrobiopterin (BH4): Requires pre-activation for a 10- to 30-fold increase in activity.
Quantified DifferenceEliminates the requirement for a 10- to 30-fold substrate-induced activation.
ConditionsIn vitro assay of rat phenylalanine hydroxylase (PheH).

This allows for direct measurement of basal enzyme activity and simplifies assay design by removing the variable of substrate-dependent activation.

Avoids the Inhibitory Effect on Enzyme Activation Seen with Natural Cofactor BH4

The natural cofactor Tetrahydrobiopterin (BH4) not only requires substrate for enzyme activation but can also actively inhibit this activation. Pre-incubation of phenylalanine hydroxylase (PheH) with BH4 increases the lag phase before the enzyme becomes active. This inhibitory effect is not observed with 6-Methyltetrahydropterin (6-MPH4). Structural analyses suggest that interactions between BH4 and the enzyme's regulatory domain are responsible for this inhibition, interactions that do not occur with 6-MPH4.

Evidence DimensionInhibition of L-phenylalanine-induced enzyme activation
Target Compound DataNo inhibition detected.
Comparator Or BaselineTetrahydrobiopterin (BH4): Inhibits activation, increasing the lag phase of the reaction.
Quantified DifferenceQualitative difference in regulatory effect (non-inhibitory vs. inhibitory).
ConditionsIn vitro pre-incubation studies with phenylalanine hydroxylase (PheH).

Procuring 6-MPH4 ensures that observed enzyme kinetics are not confounded by cofactor-induced inhibition of activation, leading to more straightforward data interpretation.

Enhanced Solubility and Stability as a Dihydrochloride Salt

Tetrahydropterins, including the natural cofactor BH4, are highly susceptible to auto-oxidation, especially in neutral and alkaline aqueous solutions, which can compromise assay results over time. The dihydrochloride salt form of 6-Methyltetrahydropterin provides significantly improved stability and high water solubility (≥50 mg/mL), ensuring consistent cofactor concentration and simplifying stock solution preparation for biochemical assays. This contrasts with the free base forms, which have lower solubility and stability, and with BH4, which is noted to be very hygroscopic and requires careful handling in oxygen-free, low-pH buffers to prevent rapid degradation.

Evidence DimensionAqueous Solubility & Stability
Target Compound Data≥50 mg/mL in H2O; stable dihydrochloride salt form.
Comparator Or BaselineTetrahydrobiopterin (BH4): Highly hygroscopic, unstable in neutral/alkaline solutions, requires oxygen-free acidic buffers for storage.
Quantified DifferenceHigh, quantifiable solubility and enhanced stability due to salt form.
ConditionsStandard laboratory solution preparation (H2O, DMSO).

This reduces experimental variability, minimizes cofactor degradation during experiments, and improves the reliability and reproducibility of results, which is a key procurement consideration.

Isolating Basal Catalytic Function of Phenylalanine Hydroxylase

For researchers investigating the catalytic mechanism of phenylalanine hydroxylase (PAH) independent of its complex allosteric regulation. Using 6-MPH4 allows for the study of the enzyme in a constitutively active state, which is not possible with the natural cofactor BH4 that requires substrate activation.

Standardizing Tyrosine and Tryptophan Hydroxylase Assays

In screening platforms or kinetic studies involving tyrosine or tryptophan hydroxylases, the high stability and solubility of 6-MPH4 dihydrochloride ensure a consistent and reliable supply of cofactor. This minimizes variability associated with the oxidative degradation of BH4, making it a more robust choice for reproducible, high-throughput assays.

Comparative Studies of Cofactor Specificity in Nitric Oxide Synthase (NOS)

As a stable analog of BH4, 6-MPH4 can be used to probe the cofactor binding site and allosteric regulation of different nitric oxide synthase (NOS) isoforms. Its distinct structure compared to BH4 allows for investigations into how cofactor binding influences enzyme coupling and superoxide production.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

6

Exact Mass

253.0497154 Da

Monoisotopic Mass

253.0497154 Da

Heavy Atom Count

15

Dates

Last modified: 08-15-2023

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